molecular formula C12H16N2O B5372379 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea

Cat. No.: B5372379
M. Wt: 204.27 g/mol
InChI Key: OYSLELBIYRKEBF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a cyclopropyl group and a dimethylphenyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+3,4-Dimethylphenyl isocyanateThis compound\text{Cyclopropylamine} + \text{3,4-Dimethylphenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+3,4-Dimethylphenyl isocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and purification techniques to obtain high-purity products .

Chemical Reactions Analysis

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the urea moiety to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLELBIYRKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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